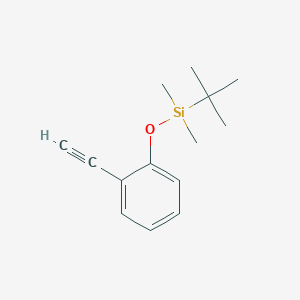
tert-Butyl(2-ethynylphenoxy)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl(2-ethynylphenoxy)dimethylsilane: is an organosilicon compound with the molecular formula C14H20OSi. It is characterized by the presence of a tert-butyl group, an ethynyl group, and a phenoxy group attached to a dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
The synthesis of tert-Butyl(2-ethynylphenoxy)dimethylsilane typically involves the reaction of 2-ethynylphenol with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-ethynylphenol+tert-butyldimethylsilyl chloride→this compound
Analyse Chemischer Reaktionen
tert-Butyl(2-ethynylphenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl(2-ethynylphenoxy)dimethylsilane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty polymers and materials.
Wirkmechanismus
The mechanism by which tert-Butyl(2-ethynylphenoxy)dimethylsilane exerts its effects is primarily through its reactivity with various chemical reagents. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxidation reactions, the ethynyl group is targeted, leading to the formation of carbonyl compounds .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl(2-ethynylphenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(2-methoxyethoxy)dimethylsilane: This compound has a methoxyethoxy group instead of an ethynyl group.
tert-Butyldimethyl(2-propynyloxy)silane: This compound has a propynyloxy group instead of a phenoxy group.
Eigenschaften
Molekularformel |
C14H20OSi |
|---|---|
Molekulargewicht |
232.39 g/mol |
IUPAC-Name |
tert-butyl-(2-ethynylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C14H20OSi/c1-7-12-10-8-9-11-13(12)15-16(5,6)14(2,3)4/h1,8-11H,2-6H3 |
InChI-Schlüssel |
SQMLSVDDSDLEMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


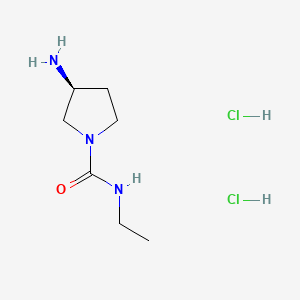
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
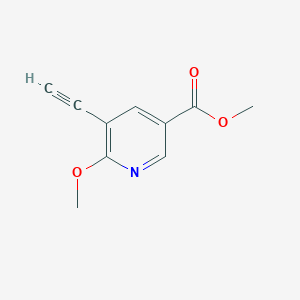
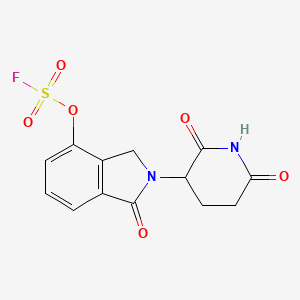
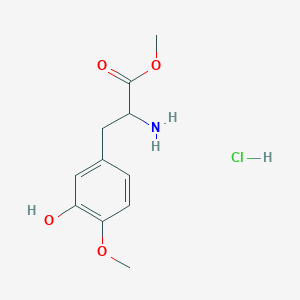
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2-methylpropan-2-yl)benzoic acid](/img/structure/B13454757.png)
![methyl[(2S)-2-phenylpropyl]amine hydrochloride](/img/structure/B13454764.png)
![tert-butyl 2H,5H,6H,7H,8H-pyrazolo[3,4-f][1,4]oxazepine-7-carboxylate](/img/structure/B13454767.png)
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![(4-Fluorophenyl)[(fluorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B13454775.png)
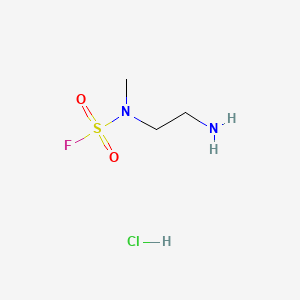
![{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
